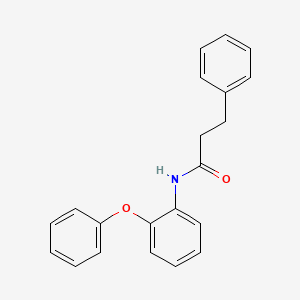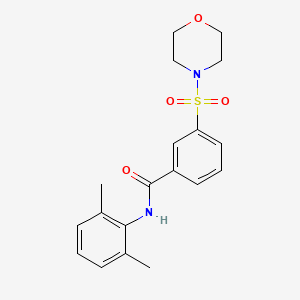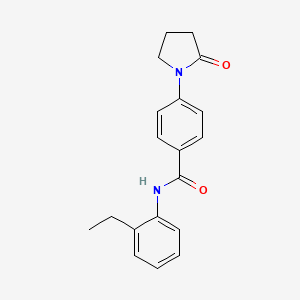
2-chloro-4-methyl-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(2-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamides, which are known for their diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide is not yet fully understood. However, studies have suggested that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the activity of dopamine and serotonin receptors in the brain, which could explain its potential antipsychotic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In a study by Liu et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide was found to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest and apoptosis. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which could be useful in the treatment of inflammatory diseases. In addition, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to cross the blood-brain barrier and modulate neurotransmitter activity in the brain, which could explain its potential antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its high potency and selectivity towards specific molecular targets. This allows researchers to study the effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide on specific biological processes with minimal off-target effects. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in water, which could affect its bioavailability and pharmacokinetics. Another limitation is the lack of information on its long-term effects and potential toxicity.
Future Directions
There are several future directions for the study of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and psychiatric disorders. Further studies are needed to elucidate the exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its effects on specific molecular targets. Another area of interest is the development of more efficient synthesis methods for 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its derivatives, which could improve its bioavailability and pharmacokinetics. In addition, more studies are needed to evaluate the safety and long-term effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in vivo.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 2-chloro-4-methyl-N-(2-methylphenyl)benzamide as a white crystalline solid with a melting point of 198-200°C.
Scientific Research Applications
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in various scientific research studies. In a study conducted by Zhang et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exhibited potent anticancer activity against human lung cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Wang et al. (2020) demonstrated that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has potential antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(13(16)9-10)15(18)17-14-6-4-3-5-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDMQKRPUWHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
